molecular formula C18H28O5 B1673827 Hymeglusin CAS No. 29066-42-0

Hymeglusin

Cat. No. B1673827
CAS RN: 29066-42-0
M. Wt: 324.4 g/mol
InChI Key: ODCZJZWSXPVLAW-KXCGKLMDSA-N
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Description

Hymeglusin is a β-lactone antibiotic and antifungal agent . It is a specific irreversible inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) synthase . It is also known by other names such as Antibiotic 1233A, Antibiotic F 244, and Antibiotic L-659-699 .


Molecular Structure Analysis

The molecular formula of Hymeglusin is C18H28O5 . It has a molecular weight of 324.41 . The exact molecular structure is not provided in the retrieved sources.


Chemical Reactions Analysis

Hymeglusin inhibits HMG-CoA synthase by covalently modifying the active Cys129 residue of the enzyme . This inhibition is specific and irreversible .


Physical And Chemical Properties Analysis

Hymeglusin is a solid substance . It is soluble in ethanol, methanol, DMSO, and chloroform . .

Scientific Research Applications

Inhibition of Hydroxymethylglutaryl-CoA Synthase

Hymeglusin is known to inhibit both eukaryotic and bacterial hydroxymethylglutaryl-CoA synthase (HMGCS). This inhibition is crucial for understanding its potential applications in scientific research. Skaff et al. (2012) detailed how hymeglusin blocks the growth of Enterococcus faecalis by forming a stable thioester adduct with the enzyme, showcasing its potential as a tool in studying bacterial growth and enzyme inhibition (Skaff et al., 2012).

Circumvention of Drug Resistance in MRSA

Hymeglusin has been identified as a substance that can circumvent β-lactam drug resistance in methicillin-resistant Staphylococcus aureus (MRSA). This was supported by the studies of Kanaida et al. (2021), who performed total syntheses of hymeglusin and related compounds, leading to insights into its mechanism of action against MRSA (Kanaida et al., 2021).

Potential in Cancer Research

A study by Zhou et al. (2022) revealed that hymeglusin could enhance the pro-apoptotic effects of venetoclax in acute myeloid leukemia (AML). They demonstrated that hymeglusin affects the mevalonate pathway, vital for AML growth and chemosensitivity, suggesting its potential use in cancer research and therapy (Zhou et al., 2022).

Enzyme Mechanism Studies

The study by Tomoda et al. (2004) provided insights into the molecular mechanism of hymeglusin's inhibition of HMG-CoA synthase. They discovered that hymeglusin covalently binds to a cysteine residue in the enzyme, providing a model for studying enzyme-ligand interactions and enzyme mechanism in general (Tomoda et al., 2004).

Safety And Hazards

Hymeglusin is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) . In case of exposure, the recommended first aid measures include rinsing with plenty of water in case of eye or skin contact, and seeking medical attention if feeling unwell .

Future Directions

Hymeglusin has been studied for its potential in enhancing the pro-apoptotic effects of Venetoclax in Acute Myeloid Leukemia . The combination of Venetoclax and Hymeglusin showed enhanced antileukemic activity with acceptable toxicity in AML . This suggests that Hymeglusin could have potential therapeutic applications in the treatment of certain types of cancer .

properties

IUPAC Name

(2E,4E,7R)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O5/c1-12(8-13(2)9-14(3)10-17(20)21)6-4-5-7-16-15(11-19)18(22)23-16/h9-10,12,15-16,19H,4-8,11H2,1-3H3,(H,20,21)/b13-9+,14-10+/t12-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCZJZWSXPVLAW-KXCGKLMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCC1C(C(=O)O1)CO)CC(=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC[C@@H]1[C@H](C(=O)O1)CO)C/C(=C/C(=C/C(=O)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318499
Record name Hymeglusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antibiotic 1233A

CAS RN

29066-42-0
Record name Hymeglusin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29066-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Antibiotic 1233A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029066420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hymeglusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
170
Citations
H Tomoda, N Ohbayashi, Y Morikawa… - … et Biophysica Acta (BBA …, 2004 - Elsevier
… )-β-lactone moiety of hymeglusin is important for eliciting the specific … The reversibility of HMG-CoA inhibition by hymeglusin … Here we show direct evidence that radiolabeled hymeglusin …
Number of citations: 28 www.sciencedirect.com
M Kanaida, A Kimishima, S Eguchi, M Iwatsuki… - …, 2021 - Wiley Online Library
… A comprehensive study of hymeglusin is described. We identified that hymeglusin shows a circumventing effect against β-lactam drug resistance in methicillin-resistant Staphylococcus …
DA Skaff, KX Ramyar, WJ McWhorter, ML Barta… - Biochemistry, 2012 - ACS Publications
… While hymeglusin was originally described as an antibiotic, little is known about its … possible differences in the hymeglusin binding sites. Crystallization of hymeglusin-inactivated mvaS …
Number of citations: 34 pubs.acs.org
C Zhou, Z Wang, S Yang, H Li, L Zhao - Frontiers in Oncology, 2022 - frontiersin.org
… of venetoclax and hymeglusin on AML … hymeglusin. The transcriptomic profiles of HL-60 and KG-1 cells were compared via RNA-Seq analysis. The effects of venetoclax and hymeglusin …
Number of citations: 1 www.frontiersin.org
HM Miziorko, DA Skaff, KX Ramyar, WJ McWhorter… - 2012 - Wiley Online Library
… Hymeglusin inhibition has primarily been studied for eukaryotic HMGCS, with little characterization of effects on prokaryotic mvaS. Hymeglusin … Upon hymeglusin inactivation of …
Number of citations: 0 faseb.onlinelibrary.wiley.com
H Tomoda, N Ohbayashi, H Kumagai… - Biochemical and …, 1999 - Elsevier
… compounds have been reported, though hymeglusin is the only ß-… , 3R)-ß-lactone moiety of hymeglusin is essential for the potent and … In the course of our studies on hymeglusin analogs …
Number of citations: 16 www.sciencedirect.com
RT Lindsay, S Dieckmann, D Krzyzanska… - Elife, 2021 - elifesciences.org
… Inhibition of β-hydroxy-β-methylglutaryl (HMG)-CoA synthase (HMGCS2) with hymeglusin … Hymeglusin also protected cardiac mitochondrial respiratory capacity during ischaemia/…
Number of citations: 7 elifesciences.org
C Zhou, J Li, J Du, X Jiang, X Xu, Y Liu, Q He… - Biomedicine & …, 2021 - Elsevier
… to Hymeglusin but the percentage is much lower than that of THP-1/WT (Fig. 1F and G). As expected, addition of Hymeglusin … We found that inhibition of HMGCS1 with Hymeglusin could …
Number of citations: 12 www.sciencedirect.com
JC VanNice, DA Skaff, GJ Wyckoff… - Journal of …, 2013 - Am Soc Microbiol
… is sensitive to inactivation by hymeglusin, a specific inhibitor … In in vivo experiments, hymeglusin blocks the propagation of H. … of hymeglusin (●), grown in the presence of hymeglusin …
Number of citations: 10 journals.asm.org
C Rothwell, A LeBreton, CY Ng, JYH Lim, W Liu… - Virology, 2009 - Elsevier
We performed a focused siRNA screen in an A549 dengue type 2 New Guinea C subgenomic replicon cell line (Rluc-replicon) that contains a Renilla luciferase cassette. We found that …
Number of citations: 296 www.sciencedirect.com

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